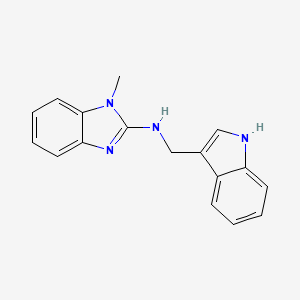

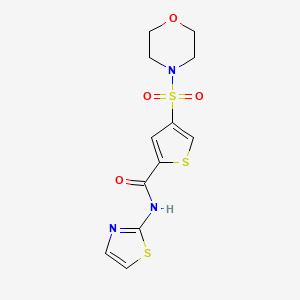

![molecular formula C12H11Cl2N3O2S B5536118 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to the specified compound, involves catalytic condensation methods. One approach utilizes 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and N-hydroxybenzotrizole for the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, highlighting a convenient and rapid method for preparing these compounds (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of similar thiadiazole derivatives has been elucidated through various spectroscopic methods, including IR, 1H NMR, and X-ray crystallography. For example, structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were confirmed, showcasing "V" shaped molecules with significant intermolecular interactions such as hydrogen bonds and π interactions, which are crucial for the compounds' physical and chemical properties (Boechat et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives engage in a variety of chemical reactions, primarily due to their reactive sites, which allow for further functionalization. For instance, the alkylation of sulfur atoms and acylation of nitrogen atoms are typical reactions used to obtain specific thiadiazole derivatives, such as the synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide (Yushyn et al., 2022).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystalline structure, are determined by the compound's molecular arrangement and intermolecular forces. The crystal structure and hydrogen bonding patterns significantly influence these properties, as seen in compounds like N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide (Ismailova et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of thiadiazole derivatives are influenced by their functional groups. The presence of electronegative atoms and aromatic systems in these compounds facilitates various chemical interactions and reactions. For example, the antioxidant activity of certain thiadiazole derivatives demonstrates their potential chemical utility (Lelyukh et al., 2021).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Bioequivalence

Studies on compounds with structural similarities to 2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide, such as nonsteroidal anti-inflammatory drugs and novel cephalosporins, have shown significant insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. For example, research on cefazedone, a cephalosporin with a thiadiazolyl moiety, has demonstrated its bioequivalence in different formulations, indicating the importance of pharmacokinetic parameters in evaluating the efficacy and safety of such compounds (Annunziato & di Renzo, 1993).

Metabolism and Excretion

The metabolism and excretion pathways of related compounds, including mirabegron and paracetamol derivatives, have been studied to understand how these drugs are processed in the body. For instance, mirabegron's mass balance study in humans revealed that it is primarily excreted unchanged in urine and feces, highlighting the role of metabolites in assessing drug safety and effectiveness (Takusagawa et al., 2012).

Environmental and Human Biomonitoring

The presence of similar compounds in the environment and their potential effects on human health have been evaluated through biomonitoring studies. These studies measure the levels of chemicals or their metabolites in human specimens, providing insights into the population's exposure to these substances. For example, the Environmental Specimen Bank has been used to assess exposure trends to fragrance chemicals like lysmeral, indicating a decreasing trend in human exposure over time (Scherer et al., 2020).

Propiedades

IUPAC Name |

2,2-dichloro-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2N3O2S/c1-19-8-4-2-7(3-5-8)6-9-16-17-12(20-9)15-11(18)10(13)14/h2-5,10H,6H2,1H3,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKWETAEUZHLRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C(Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5536088.png)

![2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5536104.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![N,N-dimethyl-3-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}aniline](/img/structure/B5536146.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)